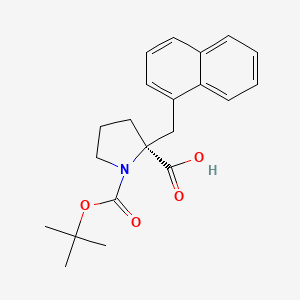

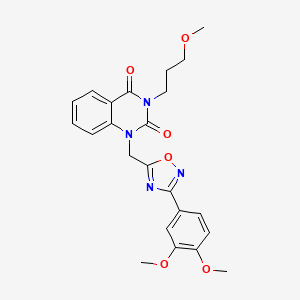

![molecular formula C18H16N4O6 B2989950 4,5-dimethoxy-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 899985-15-0](/img/structure/B2989950.png)

4,5-dimethoxy-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dimethoxy-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is a chemical compound used in scientific research due to its diverse applications in various fields of study. It is a derivative of 4,5-Dimethoxy-2-nitrobenzoic acid, which is a nitroaromatic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4,5-Dimethoxy-2-nitrobenzoic acid was used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives . Another example is the synthesis of 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene using 6-nitroveratraldehyde as the starting reagent .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For instance, the linear formula of 4,5-Dimethoxy-2-nitrobenzyl bromide, a similar compound, is O2NC6H2(OCH3)2CH2Br .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4,5-Dimethoxy-2-nitrobenzyl bromide is used as a reagent in the synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine, which forms a caged vanilloid .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4,5-Dimethoxy-2-nitrobenzyl bromide has a molecular weight of 276.08 and a melting point of 131-133 °C (lit.) .Aplicaciones Científicas De Investigación

Photolabile Protecting Group in Caging Technology

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety of the compound is used as a photolabile protecting group in caging technology . This application is crucial in developing pro-drugs that can be activated by light at specific wavelengths, allowing for targeted drug delivery and activation within biological systems.

Synthesis of Caged Compounds

Related to its use in caging technology, this compound can be involved in the synthesis of caged compounds, such as caged vanilloid . These caged compounds are inactive precursors that can be converted to active drugs upon exposure to light, providing a method for controlled release.

Intermediate in Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules. For instance, it can be used to synthesize 4-(4′,5′-dimethoxy-2-nitrobenzyloxy)benzaldehyde , a DMNB-caged aldehyde . Such intermediates are valuable in the preparation of complex organic compounds with potential pharmacological activities.

Photochemical Studies

The 4,5-dimethoxy groups on the compound affect the time-resolved photoconversion of related nitrobenzyl alcohols into nitroso derivatives . This property is significant for understanding the photochemical behavior of similar compounds and can be applied in the development of photoresponsive materials.

Biological Potential in Medicinal Chemistry

Indole derivatives, which share structural similarities with the compound , have shown significant biological potential, including anti-inflammatory and analgesic activities . While not directly related, the structural analogy suggests that 4,5-dimethoxy-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide could be explored for similar medicinal properties.

Material Science Applications

The compound’s derivatives can be used in the creation of photosensitive polyimides, which are materials that change their properties in response to light exposure . These materials have applications in electronics and photonics, where precise control over material properties is essential.

Safety and Hazards

Propiedades

IUPAC Name |

4,5-dimethoxy-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O6/c1-27-15-7-12(14(22(25)26)8-16(15)28-2)17(23)19-9-13-10-5-3-4-6-11(10)18(24)21-20-13/h3-8H,9H2,1-2H3,(H,19,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTRVIQVWBNSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethoxy-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2989868.png)

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2989872.png)

![1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2989873.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2989874.png)

![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2989875.png)

![Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate](/img/structure/B2989881.png)

![3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2989882.png)

![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2989883.png)